molecular formula C12H19BrCl2N2 B1450577 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride CAS No. 1820703-64-7

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

Cat. No.: B1450577
CAS No.: 1820703-64-7
M. Wt: 342.1 g/mol
InChI Key: XVMXEVJMPWXRRW-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group attached to an ethylpiperazine moiety, and it is typically found in its dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride typically involves the following steps:

    Formation of 2-Bromophenylpiperazine: This can be achieved through the reaction of 2-bromophenylamine with piperazine under suitable conditions.

    Ethylation: The resulting 2-bromophenylpiperazine is then ethylated using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Research: It serves as a precursor in the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The bromophenyl group can interact with various receptors, while the piperazine ring can modulate the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylpiperazine: Lacks the ethyl group, which can affect its biological activity and chemical reactivity.

    1-Ethyl-4-(2-bromophenyl)piperazine: A positional isomer with different properties.

    3-(2-Chlorophenyl)-1-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride is unique due to the presence of both the bromophenyl and ethylpiperazine moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2-bromophenyl)-1-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13;;/h3-6,12,14H,2,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXEVJMPWXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 2
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 3
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 4
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 5
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 6
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

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